Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
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Synthesis Analysis
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This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
Role in Insect Communication : Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is identified as a component in the metasternal gland secretions of certain Triatoma species. These compounds play a role in insect communication, and their synthesis and structure were studied using SPME-GC/MS and other methods (Bohman et al., 2011).
Synthesis via Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research demonstrates the synthesis of dioxolane derivatives, including methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method yields various heterocyclic derivatives efficiently (Bacchi et al., 2005).
NMR Characterization : The compound and its precursors have been studied using advanced nuclear magnetic resonance (NMR) techniques, providing insight into the molecular structure and isomer configurations (Zhang et al., 2013).
Application in Organic Synthesis
Use in Stereoselective Synthesis : The compound serves as a critical intermediate in the stereoselective synthesis of other organic compounds. This includes its application in synthesizing various stereoisomers and exploring different organic reactions (Ivanova et al., 2006).
Synthesis of Optically Active Compounds : Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used in the synthesis of optically active compounds, demonstrating its significance in creating enantiomerically pure substances (Valverde et al., 1987).
Synthesis of Derivatives for Biological Evaluation : Derivatives of the compound have been synthesized and evaluated for their potential in anti-viral and anti-neoplastic chemotherapy. These studies highlight the biological relevance of the compound and its derivatives (Bera et al., 2004).
Polymer Science Applications
- Polymer Synthesis and Characterization : The compound is utilized in the synthesis and characterization of polymers, including studying the polymers' molecular weights, morphology, and thermal properties. This research is significant for developing new materials with specific properties (Kumar & Negi, 2015).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357426 | |
Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
CAS RN |
78086-72-3 | |
Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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